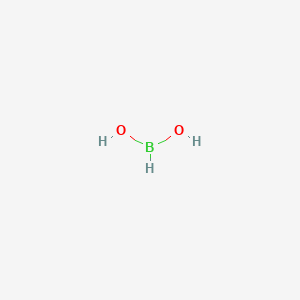
二羟基硼烷
描述
Boronic acid is the simplest boronic acid, consisting of borane with two of the hydrogens substituted by hydroxy groups.
科学研究应用
CO2的催化还原
二羟基硼烷以二氢化铁催化剂的形式用于CO2的催化还原。它在形成各种化学键(如C-N、C-O和C-C)中起着至关重要的作用,通过选择性地将CO2还原为双(硼基)缩醛或甲氧基硼烷,具体取决于用作还原剂的硼氢化物。这一过程提供了一个多用途的亚甲基来源,促进了新的化学键的形成 (Jin et al., 2015).
与二氧化硅的界面化学
二羟基硼烷(作为二硼烷(B2H6))在其与羟基化二氧化硅的界面化学中表现出显著的相互作用。这从原位傅里叶变换红外光谱和程序升温脱附研究中可以看出,揭示了二硼烷与二氧化硅上的界面硅醇基团之间的可逆氢键相互作用 (Jones et al., 2021).
溶液中的流变性质
对二羟基醇对羧甲基纤维素钠(Na-CMC)溶液流变性质的影响的研究突出了二羟基硼烷在开发具有弱物理凝胶和粘弹性流体性质的流体的潜在应用。这项研究与流变性质至关重要的药物载体和化妆品尤为相关 (Wagner et al., 2023).
氢的储存和释放
已经探索了使用二羟基硼烷来创建在骨架中含有刘易斯对的聚硼胺。这些聚硼胺充当氢库,并显示出用于氢释放的独特热谱。此特性在加氢过程中和氢存储领域可能具有潜在应用 (Ledoux et al., 2015).
二醇的微生物生产
二羟基硼烷的相关性延伸至二醇的微生物生产,二醇是具有两个羟基的化学物质。这些二醇在化学品和燃料中具有广泛的应用,被认为是平台绿色化学品。这些二醇的微生物生产是生物技术领域的一个重要研究方向 (Zeng & Sabra, 2011).
硼烷官能化树枝状聚合物的合成和性质
已经探索了硼烷官能化脂肪族聚酯树枝状聚合物的合成,表明二羟基硼烷在创建具有独特性质的结构(例如水溶性和表现出较低临界溶解温度的能力)方面的潜力。这些特性对材料科学和医学应用具有影响 (Parrott et al., 2005).
属性
CAS 编号 |
74930-82-8 |
|---|---|
产品名称 |
Dihydroxyborane |
分子式 |
BH3O2 |
分子量 |
45.84 g/mol |
IUPAC 名称 |
boronic acid |
InChI |
InChI=1S/BH3O2/c2-1-3/h1-3H |
InChI 键 |
ZADPBFCGQRWHPN-UHFFFAOYSA-N |
SMILES |
B(O)O |
规范 SMILES |
B(O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

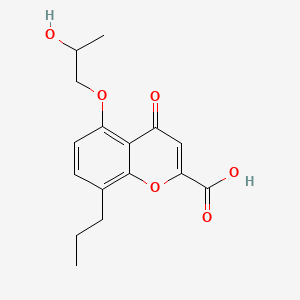
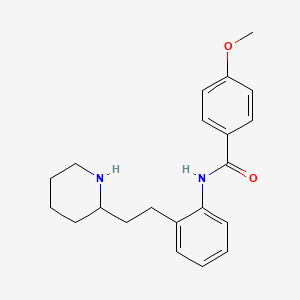
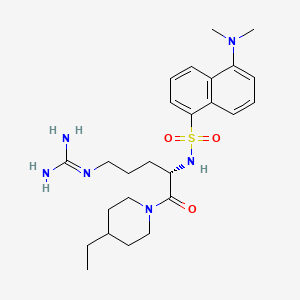
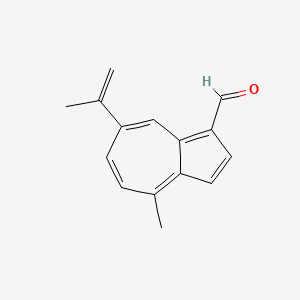
![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)
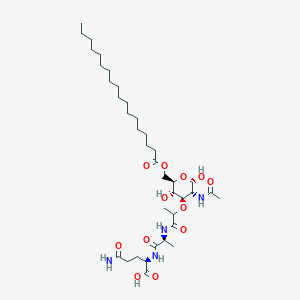
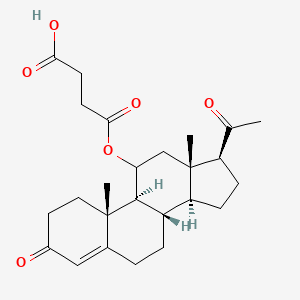
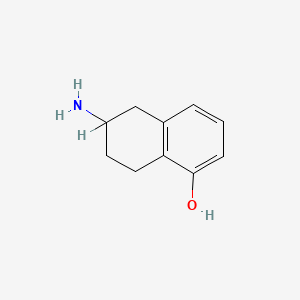
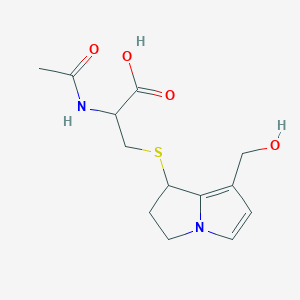
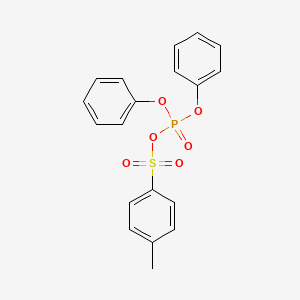
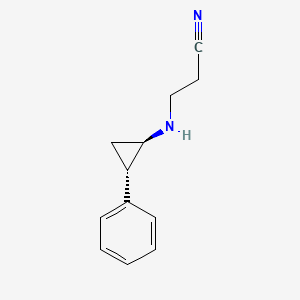
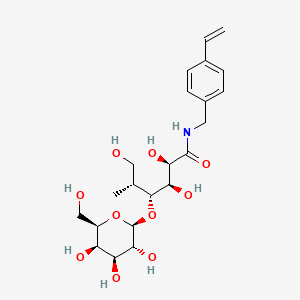
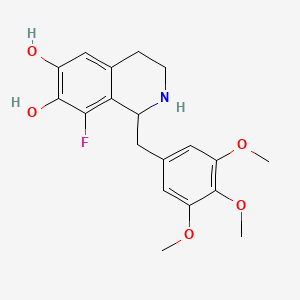
![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)